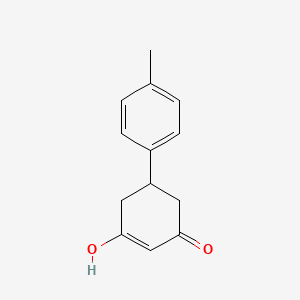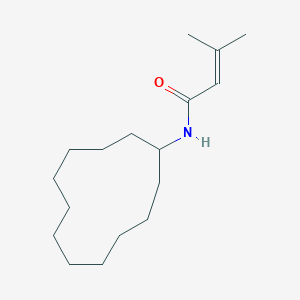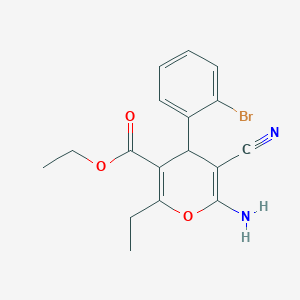
3-hydroxy-5-(4-methylphenyl)-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-5-(4-methylphenyl)-2-cyclohexen-1-one, commonly known as HOCPCA, is a chemical compound that belongs to the class of cyclohexenone derivatives. It is a potent and selective agonist of the G protein-coupled receptor GPR88, which is predominantly expressed in the basal ganglia of the brain. HOCPCA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
HOCPCA acts as a selective agonist of GPR88, which is a member of the orphan G protein-coupled receptor family. GPR88 is predominantly expressed in the striatum, a region of the brain that is involved in the regulation of motor control, reward, and addiction. Activation of GPR88 by HOCPCA leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP and downstream signaling pathways. This results in the modulation of dopamine release and other neurotransmitters in the basal ganglia, which are involved in the regulation of motor control, reward, and addiction.
Biochemical and physiological effects:
HOCPCA has been shown to modulate the release of dopamine and other neurotransmitters in the basal ganglia, which are involved in the regulation of motor control, reward, and addiction. HOCPCA has also been implicated in the regulation of mood, anxiety, and cognition, and has been proposed as a potential target for the treatment of schizophrenia, depression, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HOCPCA has several advantages as a pharmacological tool for studying GPR88 function in the brain. It is a highly selective agonist of GPR88, which allows for precise modulation of GPR88 signaling without affecting other receptors or signaling pathways. HOCPCA is also stable and has a long half-life, which makes it suitable for in vivo experiments. However, HOCPCA has some limitations as well. It is a synthetic compound that may not accurately reflect the physiological function of endogenous ligands for GPR88. Additionally, the effects of HOCPCA on other neurotransmitter systems and brain regions are not fully understood.
Direcciones Futuras
Future research on HOCPCA and GPR88 could focus on several areas. First, the precise role of GPR88 in the regulation of dopamine release and other neurotransmitters in the basal ganglia needs to be further elucidated. Second, the potential therapeutic applications of HOCPCA and other GPR88 agonists in neurological and psychiatric disorders need to be explored. Third, the development of more selective and potent GPR88 agonists and antagonists could provide valuable tools for studying GPR88 function and potential therapeutic applications. Finally, the identification of endogenous ligands for GPR88 could shed light on the physiological function of this orphan receptor and its potential role in disease.
Métodos De Síntesis
The synthesis of HOCPCA involves the condensation of 4-methylphenylacetic acid with cyclohexenone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The resulting product is then subjected to a series of chemical transformations, including reduction, oxidation, and cyclization, to yield HOCPCA in high purity and yield.
Aplicaciones Científicas De Investigación
HOCPCA has been widely used as a pharmacological tool to study the function of GPR88 in the brain. It has been shown to modulate the release of dopamine and other neurotransmitters in the basal ganglia, which are involved in the regulation of motor control, reward, and addiction. HOCPCA has also been implicated in the regulation of mood, anxiety, and cognition, and has been proposed as a potential target for the treatment of schizophrenia, depression, and addiction.
Propiedades
IUPAC Name |
3-hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-5,8,11,14H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBBVMOMEYQBNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=CC(=O)C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4960211.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B4960216.png)

![1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene](/img/structure/B4960247.png)
![(2,6-dimethoxybenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4960258.png)
![7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indol-5-one](/img/structure/B4960264.png)
![N-[2-(benzylthio)ethyl]benzamide](/img/structure/B4960266.png)
![1-[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4960271.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide](/img/structure/B4960277.png)

![N~1~-(sec-butyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960281.png)
![2-chloro-N-(2-fluorophenyl)-5-[(methylsulfonyl)amino]benzamide](/img/structure/B4960285.png)
![1,1,4,4-tetramethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B4960286.png)